1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
Description
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Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS2/c26-19(24-11-3-6-14-5-1-2-7-15(14)24)13-28-18-10-9-17-21-22-20(25(17)23-18)16-8-4-12-27-16/h1-2,4-5,7-10,12H,3,6,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEISYYKHDGVJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN4C(=NN=C4C5=CC=CS5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to a triazolo-pyridazine moiety through a sulfanyl group. Its structural complexity suggests possible interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydroquinoline compounds have shown antimicrobial properties against various pathogens. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Compounds containing the tetrahydroquinoline structure have been evaluated for their anticancer properties. For example, studies on similar structures have indicated their ability to inhibit tumor growth in various cancer cell lines . The mechanism often involves the inhibition of critical enzymes or pathways involved in cancer progression.
- Enzyme Inhibition : Some studies have reported that related compounds exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.
Research Findings and Case Studies
Several key studies provide insights into the biological activity of this compound:
- A study investigating the synthesis and biological evaluation of triazole derivatives found that modifications to the tetrahydroquinoline structure enhanced antimicrobial activity . The results indicated a structure-activity relationship (SAR) where specific substitutions increased potency.
- In vitro assays demonstrated that related tetrahydroquinoline derivatives exhibited significant cytotoxicity against human cancer cell lines such as HepG2 and DLD . These findings support the potential use of such compounds in cancer therapy.
Data Table: Biological Activities of Related Compounds
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Key Enzymes : As seen with other tetrahydroquinoline derivatives, the ability to inhibit enzymes like AChE and BChE suggests a role in modulating neurotransmitter levels, potentially beneficial in neurodegenerative disorders.
- Targeting Cancer Pathways : The anticancer properties may be attributed to interference with cell cycle progression or induction of apoptosis in tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
